molecular formula C5H3BrN4S B2842759 4-Bromo-2-(1,2,4-triazol-1-yl)-1,3-thiazole CAS No. 1500213-20-6

4-Bromo-2-(1,2,4-triazol-1-yl)-1,3-thiazole

Cat. No. B2842759
CAS RN: 1500213-20-6
M. Wt: 231.07
InChI Key: ZOXHVYGHAYEQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-(1,2,4-triazol-1-yl)-1,3-thiazole” is a chemical compound that is part of a series of novel 1,2,4-triazole derivatives . It is related to other compounds that have been synthesized and studied for their fungicidal activities .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles were thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . Some compounds were further confirmed by X-ray single crystal diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is part of the broader class of Huisgen’s [3 + 2] cycloaddition reactions, which are used for the synthesis of disubstituted 1,2,3-triazoles .

Scientific Research Applications

Antifungal Activities

A derivative of the compound, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, exhibited broad-spectrum antifungal activities . It showed significant potency against S. sclerotiorum, P. infestans, R. solani, and B. cinerea .

Antimicrobial Activities

A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized and evaluated for their antimicrobial efficacy . The compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .

Proteomics Research Applications

The compound has been used in proteomics research applications . It is a specialty product for these applications .

Synthesis of New 1H-1,2,3-Triazole Analogs

The compound has been used in the synthesis of new 1H-1,2,3-triazole analogs . It is a key component in the Mitsunobu reaction .

Fungicidal Activity

The compound has been used in the design and synthesis of new 1,2,4-triazole derivatives with fungicidal activity . It has shown significant fungicidal activities against various phytopathogens .

properties

IUPAC Name

4-bromo-2-(1,2,4-triazol-1-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4S/c6-4-1-11-5(9-4)10-3-7-2-8-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXHVYGHAYEQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N2C=NC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole

CAS RN

1500213-20-6
Record name 1-(4-bromo-1,3-thiazol-2-yl)-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.